molecular formula C6H3BrClIO B2635624 4-Bromo-2-chloro-6-iodophenol CAS No. 858855-18-2

4-Bromo-2-chloro-6-iodophenol

Cat. No.: B2635624
CAS No.: 858855-18-2
M. Wt: 333.35
InChI Key: ONIPWRPZFYYPRX-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-iodophenol is an aromatic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-iodophenol can be achieved through a multi-step process involving the halogenation of phenol derivatives. One common method involves the sequential introduction of halogen atoms to the phenol ring. For example, starting with phenol, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide to obtain 4-bromophenol. Subsequent chlorination and iodination steps can be performed using chlorine and iodine reagents, respectively, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-iodophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent such as dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.

    Oxidation: Quinones and other oxidized phenol derivatives.

    Reduction: Dehalogenated phenols.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-iodophenol in biological systems involves its interaction with cellular targets through its halogenated phenol structure. The presence of multiple halogen atoms can enhance its binding affinity to specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-6-iodophenol is unique due to the presence of three different halogen atoms on the phenol ring. This unique halogenation pattern provides distinct reactivity and potential for diverse applications in synthesis and biological research. The combination of bromine, chlorine, and iodine atoms can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for scientific exploration .

Properties

IUPAC Name

4-bromo-2-chloro-6-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIPWRPZFYYPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858855-18-2
Record name 4-Bromo-2-chloro-6-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-chlorophenol (10 g, 48.2 mmol) in 25% aqueous ammonia solution (140 mL) was added a solution of potassium iodide (24 g, 144.6 mmol) and iodine (12.2 g, 48.2 mmol) in water (125 mL). The reaction mixture was stirred at ambient temperature for 4 h and quenched with 100 mL of water. The reaction was acidified by addition of concentrated HCl (150 mL) and extracted with ethyl acetate (3×40 mL). The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to give the crude product which was purified by column chromatography (SiO2, 9:1 hexanes/ethyl acetate) providing 4-bromo-2-chloro-6-iodophenol (14 g, 89%) as an off-white solid: 1H NMR (CDCl3, 400 MHz) δ 7.74 (d, J=2.0 Hz, 1H), 7.47 (d, J=2.0 Hz, 1H), 5.93 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

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